Ethyl 4-chloro-3-oxopentanoate is an organic compound that belongs to the class of esters, characterized by the presence of a chloro group and a keto group. Its molecular formula is , and it is known for its utility in various chemical syntheses, particularly in the production of chiral intermediates for pharmaceuticals.
Ethyl 4-chloro-3-oxopentanoate can be derived from several synthetic routes involving the chlorination of acetoacetic esters or through the asymmetric reduction of related compounds. It falls under the category of keto esters, which are esters containing a ketone functional group. The compound is also classified as a chiral synthon, making it significant in the synthesis of optically active drugs.
The synthesis of ethyl 4-chloro-3-oxopentanoate can be achieved through various methods:
The molecular structure of ethyl 4-chloro-3-oxopentanoate features:
The structural formula can be represented as follows:
Key data regarding the compound include:
Ethyl 4-chloro-3-oxopentanoate participates in several chemical reactions:
The mechanism of action for reactions involving ethyl 4-chloro-3-oxopentanoate typically involves:
Data indicates that these reactions can proceed with high stereoselectivity when using biocatalysts, which is crucial for synthesizing chiral drugs .
Relevant data regarding its reactivity profile suggests that it can serve as an effective intermediate in various organic synthesis pathways.
Ethyl 4-chloro-3-oxopentanoate has significant applications in:
Enzymatic reduction of ethyl 4-chloro-3-oxopentanoate leverages stereoselective carbonyl reductases to produce chiral alcohols with high optical purity. Candida magnoliae-derived reductase (CmCR) overexpressed in Escherichia coli CCZU-K14 achieves exceptional efficiency, converting 3000 mM ethyl 4-chloro-3-oxobutanoate (structurally analogous to ethyl 4-chloro-3-oxopentanoate) to (S)-4-chloro-3-hydroxybutanoate with >99.9% enantiomeric excess (ee) and >99% yield within 14 hours [1]. Similarly, Chryseobacterium sp. carbonyl reductase ChKRED20 generates (S)-isomers with >99.5% ee, and its thermostabilized mutant MC135 enhances activity by 63% at 65°C, enabling complete conversion of 300 g/L substrate in 1 hour [3].
Carbon source modulation during biocatalyst cultivation critically influences stereoselectivity. Candida parapsilosis ATCC 7330 produces (R)-ethyl-4-chloro-3-hydroxybutanoate (>99% ee) when grown on glycerol, but switches to (S)-enantiomer (>99% ee) with glucose or sucrose as carbon sources. This stereodivergence arises from differential induction of NADH-dependent dehydrogenases: glycerol induces an (R)-specific aldehyde reductase, while glucose activates an (S)-specific alcohol dehydrogenase [2].
Table 1: Enzymatic Performance in Asymmetric Reduction
| Enzyme Source | Substrate Concentration | Product Configuration | Enantiomeric Excess (%) | Space-Time Yield |
|---|---|---|---|---|
| E. coli CCZU-K14 (CmCR) | 3000 mM | (S) | >99.9 | Not reported |
| ChKRED20 mutant MC135 | 300 g/L | (S) | >99.5 | 1824 mM·h⁻¹·L⁻¹ |
| C. parapsilosis (Glycerol) | 200 mM | (R) | >99 | Not reported |
| Burkholderia gladioli BgADH3 | 1200 mM (fed-batch) | (R) | 99.9 | 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ |
Solvent engineering mitigates substrate/product inhibition. Sporobolomyces salmonicolor aldehyde reductase exhibits 95.4% molar yield of (R)-4-chloro-3-hydroxybutanoate (86% ee) in n-butyl acetate-water biphasic systems, overcoming aqueous instability limitations [7].
Cofactor specificity governs both enantioselectivity and reaction kinetics. Geotrichum candidum IFO 4597 contains multiple oxidoreductases with divergent cofactor dependencies: NADH-dependent enzymes produce (R)-alcohols, whereas NADPH-dependent isoforms yield (S)-enantiomers from ethyl 4-halo-3-oxobutanoates. Thermal treatment (50°C) inactivates the NADPH-dependent (S)-selective enzyme, enabling exclusive (R)-synthesis with NADH [6].
Burkholderia gladioli carbonyl reductase BgADH3 exhibits dual cofactor specificity but superior catalytic efficiency with NADPH (kcat/Km = 4.23 s⁻¹·mM⁻¹) over NADH (2.16 s⁻¹·mM⁻¹). Structural analysis reveals conserved NADP-binding motifs (Thr97-Gly98-XXX-Gly102-X-Gly104) and catalytic tetrad (Asn202-Ser228-Tyr241-Lys245) that stabilize the pro-R hydride transfer conformation for (R)-alcohol synthesis [9]. Thermostability engineering through directed evolution (e.g., ChKRED20 mutant MC135) extends cofactor utilization at elevated temperatures, retaining >95% activity after 15 days at 65°C versus wild-type’s 11.9-minute half-life [3].
In situ cofactor regeneration is essential for industrial viability. Glucose dehydrogenase (GDH)-coupled systems dominate due to co-substrate affordability and irreversibility. Recombinant Escherichia coli co-expressing Candida magnoliae carbonyl reductase S1 and Bacillus megaterium GDH achieves 85% molar yield (430 g/L) of (S)-4-chloro-3-hydroxybutanoate in octanol-water biphasic systems, with NADP⁺ turnover reaching 21,600 mol·mol⁻¹ [8]. Similarly, Escherichia coli transformants co-expressing BgADH3 and GDH completely convert 1200 mmol ethyl 4-chloro-3-oxobutanoate to (R)-isomer (99.9% ee) in aqueous/octanol systems via fed-batch substrate addition, attaining a space-time yield of 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ [9].
Table 2: Cofactor Recycling Systems in Industrial Bioreduction
| Recycling System | Host Organism | Cofactor Turnover (mol·mol⁻¹) | Product Concentration | Key Advantage |
|---|---|---|---|---|
| Glucose dehydrogenase | E. coli (S1 + GDH) | 21,600 (NADP⁺) | 430 g/L | Eliminates exogenous cofactor addition |
| Glucose dehydrogenase | E. coli (BgADH3 + GDH) | Not reported | 208 g/L (aqueous) | Biphasic system stability |
| Phosphite dehydrogenase | In vitro systems | >5,500 (NADP⁺) | 0.80 mol (86% ee) | Low-cost phosphate donor |
Alternative recycling systems include phosphite dehydrogenase (PTDH), which utilizes inorganic phosphite as a low-cost hydride donor. Sporobolomyces salmonicolor aldehyde reductase coupled with PTDH achieves 95.4% molar yield of (R)-alcohol with NADPH turnover of 5,500 mol·mol⁻¹ in n-butyl acetate-water systems [7]. Hexose-6-phosphate dehydrogenase regenerates NADPH via glucose-6-phosphate oxidation but requires costly ATP for phosphorylation, limiting industrial scalability [5].
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